1-(3-Methylphenyl)piperidine-2,4-dione
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Overview
Description
1-(3-Methylphenyl)piperidine-2,4-dione is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 . It is an oil in its physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in modern organic chemistry . The main routes to the synthesis of piperidine derivatives involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s InChI Code is 1S/C12H13NO2/c1-9-3-2-4-10(7-9)13-6-5-11(14)8-12(13)15/h2-4,7H,5-6,8H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.24, and it is an oil in its physical form . The compound is stored at a temperature of -10 degrees Celsius .Scientific Research Applications
Nucleophilic Aromatic Substitution in Chemical Synthesis
The research by Pietra and Vitali (1972) discusses the reaction of piperidine with nitroaromatic compounds, which is a crucial step in various synthetic processes. The reaction follows a second-order kinetics, indicative of a nucleophilic aromatic substitution mechanism. This study provides fundamental insights into the reactivity of piperidine derivatives, such as 1-(3-Methylphenyl)piperidine-2,4-dione, in chemical synthesis Pietra & Vitali, 1972.
Impact on Drug Receptor Potency and Selectivity
The work of Sikazwe et al. (2009) highlights the role of arylalkyl substituents, like those found in this compound, in modulating the binding affinity and selectivity at D2-like receptors. This study demonstrates the importance of pharmacophoric groups in enhancing the potency and selectivity of receptor interactions, making such derivatives valuable in the development of antipsychotic agents Sikazwe et al., 2009.
Importance in Opioid Pharmacology
Ohmefentanyl, a derivative related to the piperidine class, has been a subject of extensive study due to its unique pharmacological properties. The research by Brine et al. (1997) delves into the chemistry and pharmacology of ohmefentanyl and its stereoisomers, offering valuable insights into the structure-activity relationships within the piperidine class. This knowledge is crucial for understanding the pharmacological nuances of derivatives like this compound Brine et al., 1997.
Piperidine in Drug Discovery and Biological Activities
The review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine ring, a core structure in piperidine derivatives. The review discusses the biological activities of compounds with this scaffold, highlighting their significance in drug discovery. The insights into stereochemistry and spatial orientation of substituents provide a deeper understanding of the biological profiles of piperidine derivatives, including this compound Li Petri et al., 2021.
Hydantoin Derivatives in Medicinal Chemistry
Shaikh et al. (2023) provide a comprehensive review on hydantoin, a scaffold related to piperidine derivatives. The review discusses the biological and pharmacological activities of hydantoin and its derivatives, highlighting their therapeutic and agrochemical applications. This information is relevant for understanding the potential applications of this compound in various medical fields Shaikh et al., 2023.
Safety and Hazards
Future Directions
The future directions for 1-(3-Methylphenyl)piperidine-2,4-dione and its derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Properties
IUPAC Name |
1-(3-methylphenyl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-3-2-4-10(7-9)13-6-5-11(14)8-12(13)15/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWVRVYIVBCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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